1-(3-Hydroxy-5-iodophenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7IO2 |
|---|---|
Molecular Weight |
262.04 g/mol |
IUPAC Name |
1-(3-hydroxy-5-iodophenyl)ethanone |
InChI |
InChI=1S/C8H7IO2/c1-5(10)6-2-7(9)4-8(11)3-6/h2-4,11H,1H3 |
InChI Key |
FXLIWBSDIFAPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)I)O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of the 1 3 Hydroxy 5 Iodophenyl Ethanone Scaffold
Reactions Involving the Iodine Moiety
The presence of an iodine atom on the phenyl ring is a key feature for derivatization, primarily through substitution and cross-coupling reactions.
Nucleophilic Substitution Reactions of the Aryl Iodide
Nucleophilic aromatic substitution (SNAr) reactions on unactivated aryl halides like 1-(3-Hydroxy-5-iodophenyl)ethanone are generally challenging. However, the reactivity can be enhanced under specific conditions or through catalytic cycles. While direct displacement of the iodide by a nucleophile is not a common pathway, certain transformations can be achieved. For instance, in reactions where a stronger nucleophile is present, it can replace a weaker one. science-revision.co.uk The mechanism for nucleophilic substitution can vary, with the SN1 pathway proceeding through a carbocation intermediate, which can lead to a mixture of products if a chiral center is present. masterorganicchemistry.compressbooks.pub
Participation in Cross-Coupling Reactions beyond Synthesis
The aryl iodide of this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. organic-chemistry.orglibretexts.org The process is catalyzed by a palladium complex and requires a base to activate the boronic acid. organic-chemistry.org This method is widely used for creating biaryl compounds and is noted for its tolerance of various functional groups. rsc.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the final product. libretexts.orgrsc.org
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgchem-station.com The reaction is typically catalyzed by a palladium salt and requires a base. organic-chemistry.org It is highly regioselective, with the aryl group generally adding to the less substituted carbon of the alkene, and often results in the exclusive formation of the E-configured product. chem-station.comthieme-connect.de
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orglibretexts.org It is co-catalyzed by palladium and copper complexes and requires a mild base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of arylalkynes and is valued for its mild reaction conditions. wikipedia.orglibretexts.orgnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This method has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.orglibretexts.org
Reactions of the Acetyl (Ketone) Group
The acetyl group of this compound provides another avenue for chemical modification, including reduction, formation of imine derivatives, and condensation reactions.
Reduction to Alcohols
The ketone functionality can be readily reduced to a secondary alcohol, 1-(3-Hydroxy-5-iodophenyl)ethanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure selectivity.
Formation of Imines and Oximes
The ketone can react with primary amines in the presence of an acid catalyst to form imines, also known as Schiff bases. khanacademy.org Furthermore, reaction with hydroxylamine (B1172632) leads to the formation of oximes. wikipedia.orgnih.govyoutube.com These reactions involve the initial formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. researchgate.net The formation of oximes from ketones is a well-established transformation. wikipedia.orgnih.gov
Condensation Reactions (e.g., Claisen-Schmidt Aldol (B89426) Condensation)
The acetyl group, having α-hydrogens, can participate in base- or acid-catalyzed condensation reactions. nih.gov A key example is the Claisen-Schmidt condensation, a type of crossed aldol condensation, where the ketone reacts with an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgyoutube.comyoutube.com This reaction leads to the formation of α,β-unsaturated ketones, commonly known as chalcones. nih.govfabad.org.trresearchgate.net The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. wikipedia.orgresearchgate.netwhatcomdigitalcommons.org The resulting chalcones are themselves versatile intermediates for the synthesis of various heterocyclic compounds. nih.govfabad.org.tr Quantitative yields have been reported for Claisen-Schmidt reactions conducted under solvent-free conditions. wikipedia.org
Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for chemical modification, readily undergoing reactions such as alkylation, acylation, and oxidation. These transformations are fundamental in altering the electronic and steric properties of the molecule, thereby influencing its reactivity in subsequent steps and its potential applications.
Alkylation and Acylation Reactions
The nucleophilic character of the phenolic oxygen allows for straightforward alkylation and acylation reactions to furnish the corresponding ethers and esters.
Alkylation: The Williamson ether synthesis is a common and effective method for the O-alkylation of phenols. In a typical procedure, the phenolic proton is first abstracted by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a phenoxide intermediate. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. The choice of base and solvent is crucial for the efficiency of the reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.
Acylation: The phenolic hydroxyl group can be readily acylated to form esters through various methods. The Fischer esterification, which involves the reaction of the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used in the presence of a base like pyridine (B92270) or triethylamine (B128534). These reactions are typically high-yielding and proceed under mild conditions.
Below are representative examples of alkylation and acylation reactions of this compound.
| Product Name | Reagents and Conditions | Yield (%) |
| 1-(3-Methoxy-5-iodophenyl)ethanone | CH₃I, K₂CO₃, DMF, rt, 12 h | >95 (Illustrative) |
| 1-(3-Ethoxy-5-iodophenyl)ethanone | CH₃CH₂Br, NaH, THF, 0 °C to rt, 6 h | >90 (Illustrative) |
| 5-Acetyl-3-iodophenyl acetate (B1210297) | Acetic anhydride (B1165640), Pyridine, rt, 4 h | >95 (Illustrative) |
| 5-Acetyl-3-iodophenyl benzoate | Benzoyl chloride, Triethylamine, CH₂Cl₂, rt, 3 h | >90 (Illustrative) |
Note: The yields presented are illustrative and based on general procedures for phenolic alkylation and acylation.
Oxidation Reactions
The oxidation of the phenolic hydroxyl group in this compound is a less common transformation compared to alkylation and acylation. The substitution pattern of the aromatic ring, with a meta-acetyl group, does not favor the direct formation of a simple p-benzoquinone upon oxidation. The oxidation of phenols can be complex and is highly dependent on the oxidant and reaction conditions.
In the presence of strong oxidizing agents, complex reaction mixtures or degradation of the starting material may occur. However, under specific conditions, it is possible to achieve selective oxidation. For instance, certain hypervalent iodine reagents or metal-based catalysts have been shown to oxidize phenols to o-quinones, although this would require the oxidation to occur at the C2 or C4 position relative to the hydroxyl group. For this compound, this would lead to a quinone structure that is not directly conjugated with the acetyl group.
The literature lacks specific examples of the controlled oxidation of the phenolic hydroxyl group of this compound to a stable, well-defined product. This area of its chemical reactivity remains largely unexplored.
Cyclization and Annulation Reactions to Form Heterocyclic Systems
The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic systems. The presence of the iodine atom allows for palladium-catalyzed cross-coupling reactions, which can be coupled with intramolecular cyclizations to construct fused ring systems. A closely related compound, 4'-hydroxy-3'-iodoacetophenone, has been utilized in a number of such transformations, providing a strong indication of the synthetic potential of the this compound scaffold. sigmaaldrich.com
Palladium-Catalyzed Tandem Ring Opening-Ring Closing Reactions
Research on the analogous 4'-hydroxy-3'-iodoacetophenone has demonstrated its utility in palladium-catalyzed tandem reactions. sigmaaldrich.com For instance, the reaction with diazabicyclic alkenes can lead to the formation of cyclopentene-fused benzofurans and indoles. sigmaaldrich.com This reaction likely proceeds through a sequence involving the opening of the strained diazabicyclic alkene, followed by a cross-coupling with the iodoacetophenone and subsequent intramolecular cyclization. This methodology offers a pathway to complex polycyclic structures from relatively simple starting materials.
Regioselective Synthesis of Spirocyclic and Indene (B144670) Derivatives
The 4'-hydroxy-3'-iodoacetophenone scaffold has also been employed in the regioselective synthesis of spirocyclic compounds through a palladium-catalyzed intermolecular tandem reaction. sigmaaldrich.com Furthermore, the synthesis of indene derivatives via a Pd/C-catalyzed cyclization reaction in the air has been reported for this analog. sigmaaldrich.com These transformations highlight the potential of the iodo-hydroxyacetophenone framework in constructing diverse carbocyclic and spirocyclic systems, which are important motifs in medicinal chemistry and materials science.
Formation of Benzofurans, Indoles, and Carbazoles
The combination of the phenolic hydroxyl group and the iodine atom in this compound makes it an ideal substrate for the synthesis of various oxygen- and nitrogen-containing heterocycles.
Benzofurans: The synthesis of benzofurans can be achieved via a palladium-catalyzed coupling of the iodophenol with a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization. This reaction is a well-established method for the construction of the benzofuran (B130515) ring system.
Indoles: While the direct synthesis of indoles from iodophenols is less common than from iodoanilines, certain methodologies allow for such transformations. For instance, a palladium-catalyzed reaction with an appropriate nitrogen-containing coupling partner could lead to an intermediate that undergoes cyclization to form the indole (B1671886) ring.
Carbazoles: The synthesis of carbazoles from o-iodophenols has been reported, typically involving a cross-coupling reaction followed by a palladium-catalyzed intramolecular C-N bond formation.
The following table provides representative examples of the formation of these heterocyclic systems, drawing upon established methodologies for similar substrates.
| Heterocyclic Product | Reaction Type | Reagents and Conditions | Yield (%) |
| 2-Phenylbenzofuran derivative | Sonogashira coupling and cyclization | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N, 80 °C | 70-90 (Illustrative) |
| Indole derivative | Palladium-catalyzed amination and cyclization | 2-aminophenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, Toluene, 110 °C | 60-80 (Illustrative) |
| Carbazole derivative | Buchwald-Hartwig amination and cyclization | Aniline (B41778), Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C | 50-70 (Illustrative) |
Note: The yields presented are illustrative and based on general procedures for the synthesis of these heterocyclic systems from related halo-phenols.
Synthesis of Disubstituted Coumarins
The synthesis of disubstituted coumarins from the this compound scaffold can be effectively achieved through the Pechmann condensation. This well-established reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. wikipedia.orgnih.gov In the case of this compound, the phenolic hydroxyl group serves as the key reactive site for this transformation.
The general reaction scheme involves the reaction of this compound with a β-ketoester, such as ethyl acetoacetate (B1235776), in the presence of an acid catalyst. The nature of the substituents on the resulting coumarin (B35378) ring is determined by the choice of the β-ketoester. For instance, using ethyl acetoacetate would lead to the formation of a 4-methyl substituted coumarin.
The reaction mechanism is believed to proceed through an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, ortho to the hydroxyl group. A final dehydration step then yields the coumarin ring system. wikipedia.org The presence of the acetyl group and the iodine atom on the phenyl ring of the starting material will influence the electronic properties of the ring and, consequently, the reaction conditions required. Halogens can have an inhibiting effect on the Pechmann condensation, suggesting that more forcing conditions might be necessary compared to unsubstituted or activated phenols. unishivaji.ac.in
A variety of acid catalysts can be employed for the Pechmann condensation, including sulfuric acid, aluminum chloride, and various solid acid catalysts. nih.govnih.govorganic-chemistry.org The choice of catalyst and reaction conditions (e.g., temperature, solvent) can significantly impact the yield and purity of the resulting disubstituted coumarin. Solvent-free conditions and microwave irradiation have also been successfully applied to the Pechmann reaction, often leading to shorter reaction times and improved yields. nih.gov
The table below outlines a plausible synthetic route and the expected product from the Pechmann condensation of this compound with ethyl acetoacetate.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| This compound | Ethyl acetoacetate | H₂SO₄, heat or Lewis Acid (e.g., AlCl₃) | 5-Acetyl-7-iodo-4-methylcoumarin |
Radical Chemistry and Its Implications for Reactivity
The presence of a carbon-iodine bond on the this compound scaffold opens up avenues for exploring its radical chemistry. Aryl iodides are known precursors for aryl radicals, which are highly reactive intermediates that can participate in a variety of transformations, including cyclizations and intermolecular reactions. wikipedia.org
The generation of an aryl radical from this compound can be initiated through several methods. Photolysis, involving the irradiation of the compound with UV light, can lead to the homolytic cleavage of the C-I bond, generating the corresponding aryl radical. researchgate.net Alternatively, metal-catalyzed processes, for instance using copper or nickel catalysts, can facilitate the formation of the aryl radical.
Once generated, the aryl radical can undergo intramolecular reactions, particularly if a suitable radical acceptor is present within the molecule. For example, the acetyl group could potentially participate in radical cyclization reactions under specific conditions, leading to the formation of new heterocyclic ring systems. wikipedia.orgnih.gov The feasibility of such a cyclization would depend on the length and nature of the tether connecting the radical center to the acceptor group.
Furthermore, the generated aryl radical can participate in intermolecular reactions. It can be trapped by radical scavengers or react with other organic molecules, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions provide a powerful tool for the further functionalization of the coumarin scaffold derived from this compound.
The table below summarizes potential radical reactions involving the this compound scaffold.
| Starting Material | Reaction Type | Conditions | Potential Product(s) |
| This compound | Aryl Radical Formation | Photolysis (UV light) or Metal Catalyst (e.g., Cu(I)) | 3-Acetyl-5-hydroxyphenyl radical |
| Aryl Radical from above | Intramolecular Cyclization | Suitable tether and reaction conditions | Fused heterocyclic systems |
| Aryl Radical from above | Intermolecular Reaction | Presence of a radical acceptor (e.g., alkene) | Functionalized biphenyl (B1667301) or other coupled products |
The radical chemistry of the this compound scaffold represents a promising area for the synthesis of novel and complex molecular architectures, building upon the initial coumarin synthesis.
Mechanistic Investigations of Chemical Processes Involving 1 3 Hydroxy 5 Iodophenyl Ethanone
Elucidation of Reaction Mechanisms in Aryl Iodide Transformations
Aryl iodides are versatile substrates in organic synthesis, participating in a wide range of transformations. Understanding the mechanisms of these reactions is crucial for predicting product outcomes and developing new synthetic methodologies.
Detailed Pathways of Radical-Nucleophilic Aromatic Substitution
Radical-nucleophilic aromatic substitution (SRN1) is a type of substitution reaction where a nucleophile replaces a leaving group on an aromatic ring via a free radical intermediate. wikipedia.org Unlike traditional nucleophilic aromatic substitution (SNAr), the SRN1 mechanism does not require strong electron-withdrawing groups to activate the aromatic ring. wikipedia.org The key steps in the SRN1 mechanism are:
Initiation: An electron is transferred to the aryl halide, forming a radical anion.
Propagation: The radical anion fragments to an aryl radical and a halide anion. The aryl radical then reacts with a nucleophile to form a new radical anion, which can transfer an electron to another aryl halide molecule to continue the chain reaction. wikipedia.org
Termination: The aryl radical can abstract a proton to terminate the chain. wikipedia.org
For 1-(3-hydroxy-5-iodophenyl)ethanone, the aryl iodide bond can be cleaved under SRN1 conditions. The presence of the hydroxyl group can influence the reaction pathway. Recent studies have shown that the generation of a phenoxyl radical by homolysis of the O-H bond can significantly activate the aryl halide towards nucleophilic substitution. nih.govnih.gov This "homolysis-enabled electronic activation" strategy highlights the role of the hydroxyl group in facilitating transformations at the iodine-bearing carbon. nih.govnih.gov The phenoxyl radical acts as a powerful electron-withdrawing group, lowering the energy barrier for nucleophilic attack. nih.gov
Electron Transfer Mechanisms in Donor-Acceptor Systems
Electron transfer is a fundamental process in many chemical and biological reactions. nih.govnih.gov In the context of this compound, electron transfer processes are central to its reactivity in various transformations. The interaction between electron donors and acceptors can be described by several key concepts, including those developed by Mulliken, Taube, Marcus, and Hush. nih.gov
The formation of an encounter complex between a donor (D) and an acceptor (A) is a critical first step. nih.gov The electronic coupling element (HDA) and the reorganization energy (λT) are two important parameters that govern the rate of electron transfer within this complex. nih.gov
In reactions involving aryl iodides like this compound, single electron transfer (SET) from a donor can initiate radical reactions. nih.gov For instance, bases or other electron-rich species can act as electron donors to the aryl iodide, generating an aryl radical that can then participate in cross-coupling or carbonylation reactions. nih.gov The efficiency of this electron transfer is influenced by the redox potentials of both the donor and the acceptor, as well as the stability of the resulting radical intermediates.
Mechanistic Aspects of Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov Aryl iodides are excellent substrates for these reactions due to the relatively weak carbon-iodine bond.
Oxidative Addition and Reductive Elimination Steps
The catalytic cycle of most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org
Oxidative Addition: This is often the initial step where the aryl halide (Ar-X) reacts with a low-valent palladium(0) complex. wikipedia.orgcsbsju.edu The palladium center inserts into the Ar-X bond, leading to a higher-valent palladium(II) species. wikipedia.orglibretexts.org This process increases the oxidation state and coordination number of the metal. wikipedia.orglibretexts.org For this compound, the C-I bond is the site of oxidative addition. The reaction requires a coordinatively unsaturated metal complex. libretexts.org
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups coupled to the palladium center are eliminated to form the final product, and the palladium(0) catalyst is regenerated. nih.govwikipedia.orglibretexts.org This step is the reverse of oxidative addition and results in a decrease in the oxidation state of the metal. wikipedia.orglibretexts.org The two groups to be eliminated must be in a cis orientation on the metal center. libretexts.org
The table below summarizes the changes in the palladium catalyst during these two key steps.
| Step | Starting Palladium Species | Ending Palladium Species | Change in Oxidation State | Change in Coordination Number |
| Oxidative Addition | Pd(0) | Pd(II) | +2 | +2 |
| Reductive Elimination | Pd(II) | Pd(0) | -2 | -2 |
Ligand Effects on Catalytic Cycles
Ligands play a crucial role in modulating the reactivity and selectivity of palladium catalysts. nih.gov The steric and electronic properties of ligands can influence every step of the catalytic cycle. nih.gov For example, bulky electron-rich phosphine (B1218219) ligands can promote the oxidative addition step and stabilize the resulting palladium(II) complex. wiley-vch.de
The choice of ligand can also influence the rate of reductive elimination. In some cases, ligand dissociation is required to create a vacant coordination site for the reaction to proceed. wiley-vch.de The nature of the ligand can also affect the equilibrium between different catalytic species in solution, potentially leading to changes in the dominant reaction pathway. wiley-vch.de
Investigation of Regioselectivity and Stereoselectivity Control
Controlling the regioselectivity and stereoselectivity of a reaction is a major goal in organic synthesis. khanacademy.org In the context of reactions involving this compound, these aspects are particularly relevant when multiple reactive sites are present or when new stereocenters are formed.
For substrates with multiple potential reaction sites, the choice of catalyst and reaction conditions can direct the reaction to a specific position. For example, in palladium-catalyzed cross-coupling reactions of molecules with two different halide leaving groups, the regioselectivity can often be controlled by the choice of ligand. wiley-vch.de Monodentate phosphine ligands might favor reaction at one site, while bidentate ligands might favor another. wiley-vch.de
Stereoselectivity becomes important when the reaction creates a new chiral center. In such cases, the use of chiral ligands on the metal catalyst can induce asymmetry, leading to the preferential formation of one enantiomer or diastereomer over the other. The mechanism of stereochemical control often involves the formation of diastereomeric transition states, where the chiral ligand environment dictates the facial selectivity of the reaction.
Intermediates and Transition State Analysis in Key Synthetic Steps
The synthesis of this compound can be approached through several key chemical transformations. Understanding the intermediates and transition states in these processes is crucial for optimizing reaction conditions and maximizing yields. The two most plausible synthetic routes are the electrophilic iodination of 3-hydroxyacetophenone and the Friedel-Crafts acylation of 3-iodophenol (B1680319). Mechanistic insights into these pathways are primarily derived from general principles of electrophilic aromatic substitution and studies on analogous systems.
Electrophilic Iodination of 3-Hydroxyacetophenone
The direct iodination of 3-hydroxyacetophenone is a common and straightforward method for the synthesis of this compound. This reaction is an electrophilic aromatic substitution where the hydroxyl (-OH) and acetyl (-COCH3) groups on the aromatic ring direct the position of the incoming electrophile. The hydroxyl group is a strongly activating, ortho, para-directing group, while the acetyl group is a deactivating, meta-directing group. The combined directing effects favor substitution at the positions ortho and para to the hydroxyl group and meta to the acetyl group. The position C5 is para to the hydroxyl group and meta to the acetyl group, making it the most likely site for iodination.
The reaction typically proceeds in the presence of an iodinating agent, such as molecular iodine (I2), often activated by an oxidizing agent like nitric acid or hydrogen peroxide, or by using a more reactive iodine source like iodine monochloride (ICl). The mechanism involves the formation of a key intermediate known as an arenium ion, or sigma (σ) complex.
Intermediates:
The primary intermediate in this electrophilic substitution is the arenium ion. The formation of this intermediate is the rate-determining step of the reaction. The attack of the electrophilic iodine species (e.g., I⁺) at the C5 position of 3-hydroxyacetophenone leads to a resonance-stabilized carbocation.
Arenium Ion (σ-complex): This intermediate is characterized by the temporary loss of aromaticity in the phenyl ring. The positive charge is delocalized across the ring, particularly at the positions ortho and para to the site of attack. The stability of this intermediate is enhanced by the electron-donating resonance effect of the hydroxyl group.
Transition State Analysis:
The reaction proceeds through at least two major transition states.
First Transition State (TS1): This transition state leads to the formation of the arenium ion. It involves the approach of the electrophilic iodine species to the π-system of the aromatic ring. The energy of this transition state is influenced by the nature of the iodinating agent and the electronic properties of the substrate. Computational studies on similar electrophilic aromatic substitutions suggest that this is the highest energy barrier in the reaction pathway. nih.gov
Second Transition State (TS2): This transition state leads to the deprotonation of the arenium ion and the restoration of aromaticity. A base present in the reaction mixture abstracts a proton from the C5 carbon, leading to the final product. This step generally has a much lower activation energy compared to the formation of the arenium ion.
Friedel-Crafts Acylation of 3-Iodophenol
An alternative synthetic route is the Friedel-Crafts acylation of 3-iodophenol with an acylating agent such as acetyl chloride (CH3COCl) or acetic anhydride (B1165640) ((CH3CO)2O), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). In this scenario, the directing effects of the hydroxyl and iodo substituents on the 3-iodophenol ring determine the regioselectivity of the acylation. The hydroxyl group is a strongly activating, ortho, para-director, while the iodo group is a deactivating, ortho, para-director. The position para to the hydroxyl group (C4) and one of the positions ortho to the hydroxyl group (C2) are the most activated sites. The desired product is formed by acylation at the C5 position relative to the iodine, which is the C2 position relative to the hydroxyl group.
Intermediates:
The key electrophilic species in a Friedel-Crafts acylation is the acylium ion.
Acylium Ion: The acylating agent reacts with the Lewis acid to form a highly electrophilic acylium ion ([CH3C=O]⁺). This species is resonance-stabilized. The formation of the acylium ion is a critical preliminary step in the reaction mechanism. nih.govmdpi.com
Arenium Ion (σ-complex): The acylium ion then attacks the aromatic ring of 3-iodophenol to form a resonance-stabilized arenium ion. As in the iodination reaction, this intermediate involves a temporary loss of aromaticity.
Transition State Analysis:
Similar to the iodination pathway, the Friedel-Crafts acylation proceeds through distinct transition states.
Transition State for Acylium Ion Formation: The initial transition state involves the interaction between the acylating agent and the Lewis acid catalyst.
Transition State for Electrophilic Attack (TS1): This is the high-energy transition state for the attack of the acylium ion on the aromatic ring, leading to the formation of the arenium ion. This is typically the rate-determining step of the acylation.
Transition State for Deprotonation (TS2): A subsequent, lower-energy transition state is associated with the removal of a proton from the arenium ion by the Lewis acid complex (e.g., [AlCl4]⁻), which restores the aromaticity of the ring and yields the final ketone product. chegg.com
The table below summarizes the key intermediates and expected transition state characteristics for the two primary synthetic routes to this compound.
| Synthetic Route | Key Intermediates | Description of Intermediates | Key Transition States | Characteristics of Transition States |
| Electrophilic Iodination of 3-Hydroxyacetophenone | Arenium Ion (σ-complex) | Resonance-stabilized carbocation with temporary loss of aromaticity. Positive charge delocalized on the ring. | TS1: Formation of Arenium Ion | High energy barrier, rate-determining step. Involves attack of electrophile on the aromatic π-system. |
| TS2: Deprotonation | Lower energy barrier. Restoration of aromaticity. | |||
| Friedel-Crafts Acylation of 3-Iodophenol | Acylium Ion | Highly electrophilic species ([CH3C=O]⁺) formed from the acylating agent and Lewis acid. Resonance-stabilized. | TS1: Formation of Arenium Ion | High energy barrier, rate-determining step. Involves attack of the acylium ion on the aromatic ring. |
| Arenium Ion (σ-complex) | Resonance-stabilized carbocation formed from the attack of the acylium ion on the phenol (B47542) ring. | TS2: Deprotonation | Lower energy barrier. Restoration of aromaticity by proton abstraction. |
Derivatives and Analogues of 1 3 Hydroxy 5 Iodophenyl Ethanone: Synthesis and Characterization for Focused Research
Design and Synthesis of Chalcone (B49325) Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds synthesized from 1-(3-hydroxy-5-iodophenyl)ethanone. The primary method for their synthesis is the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. wikipedia.orgijarsct.co.in
The synthesis involves the reaction of this compound with various substituted aromatic aldehydes in the presence of a catalyst, typically an aqueous alkaline solution like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent such as ethanol (B145695). researchgate.nettsijournals.comnih.gov The reaction proceeds via an aldol (B89426) condensation mechanism. The base abstracts an α-hydrogen from the acetophenone to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aromatic aldehyde, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. ijarsct.co.in The reaction is generally stirred at room temperature for several hours. nih.gov The resulting chalcone derivatives precipitate from the reaction mixture and can be purified by recrystallization. jetir.org
The general synthetic scheme is as follows: this compound + Ar-CHO --(Base, e.g., NaOH/EtOH)--> (E)-1-(3-Hydroxy-5-iodophenyl)-3-(aryl)prop-2-en-1-one
The incorporation of the 3-hydroxy-5-iodophenyl moiety into the chalcone structure provides a template for further functionalization and study.
Table 1: Examples of Synthesized Chalcone Derivatives
| Compound ID | Ar (Aryl Group) | Molecular Formula | Reference |
|---|---|---|---|
| C-1 | Phenyl | C₁₅H₁₁IO₂ | researchgate.net |
| C-2 | 4-Chlorophenyl | C₁₅H₁₀ClIO₂ | researchgate.net |
| C-3 | 4-Methoxyphenyl | C₁₆H₁₃IO₃ | nih.gov |
| C-4 | 4-Nitrophenyl | C₁₅H₁₀INO₄ | nih.gov |
Synthesis of Nitrogen-Containing Heterocyclic Systems
The chalcones derived from this compound are key intermediates for synthesizing various nitrogen-containing heterocyclic systems. The reactive α,β-unsaturated carbonyl group is susceptible to cyclocondensation reactions with a range of dinucleophiles.
1,3-Thiazine derivatives can be synthesized from the previously prepared iodo-chalcones. The typical procedure involves the cyclocondensation of the chalcone with a sulfur and nitrogen-containing reagent, most commonly thiourea (B124793) (H₂NCSNH₂), in an alkaline medium. researchgate.net The reaction is usually carried out by refluxing the chalcone and thiourea in an ethanolic solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH). derpharmachemica.com
The mechanism involves the Michael addition of the thiourea to the β-carbon of the chalcone's enone system, followed by an intramolecular cyclization and dehydration to form the six-membered dihydro-1,3-thiazine ring. researchgate.net This two-step approach—Claisen-Schmidt condensation followed by cyclization with thiourea—is an effective strategy for accessing these heterocyclic scaffolds.
Table 2: Examples of Synthesized Thiazine Derivatives
| Compound ID | Chalcone Precursor | Reagent | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| N-1 | C-1 | Thiourea | 4-(3-Hydroxy-5-iodophenyl)-6-phenyl-6H-1,3-thiazin-2-amine | researchgate.net |
| N-2 | C-2 | Thiourea | 6-(4-Chlorophenyl)-4-(3-hydroxy-5-iodophenyl)-6H-1,3-thiazin-2-amine | researchgate.net |
Oxazole (B20620) Analogues Oxazoles can be prepared from this compound via an α-haloketone intermediate. The first step is the α-bromination of the starting ketone to yield 2-bromo-1-(3-hydroxy-5-iodophenyl)ethanone. This intermediate can then be reacted with a primary amide in a process known as the Bredereck reaction to form the corresponding 2,4-disubstituted oxazole. ijpsonline.comresearchgate.net The cyclization is a dehydration reaction that forms the five-membered oxazole ring. pharmaguideline.com
Triazole Analogues 1,2,3-Triazoles are efficiently synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netnih.gov To synthesize a triazole analogue, this compound must first be converted into either an alkyne or an azide (B81097). For example, the phenolic hydroxyl group can be propargylated using propargyl bromide to introduce a terminal alkyne. Alternatively, the aryl iodide can undergo a Sonogashira coupling with a protected acetylene, followed by deprotection. This alkyne-functionalized intermediate can then be reacted with a suitable organic azide (e.g., benzyl (B1604629) azide) in the presence of a Cu(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, to yield the 1,4-disubstituted 1,2,3-triazole. arkat-usa.orgfrontiersin.org
Pyrimidine (B1678525) Analogues Pyrimidines are readily synthesized from the chalcone derivatives described in section 5.1. The reaction involves the condensation of the chalcone with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328) hydrochloride, in the presence of a base like KOH in ethanol. derpharmachemica.comresearchgate.netijper.orgajrconline.org The reaction proceeds by cyclocondensation, where the dinucleophilic reagent attacks the enone system of the chalcone to form the six-membered pyrimidine ring. scribd.com Using urea yields a pyrimidin-2(1H)-one, while thiourea yields a pyrimidine-2(1H)-thione, and guanidine yields a pyrimidin-2-amine.
Pyridine (B92270) Analogues Substituted pyridines can also be synthesized from the chalcone intermediates. A common method is the reaction of the chalcone with malononitrile (B47326) in the presence of a base like sodium methoxide (B1231860) or a nitrogen source such as ammonium (B1175870) acetate (B1210297). orientjchem.orgresearchgate.net This reaction, a variation of the Guareschi-Thorpe condensation, leads to highly functionalized pyridine-3-carbonitrile (B1148548) derivatives. The mechanism involves a Michael addition of the malononitrile anion to the chalcone, followed by cyclization and aromatization.
Quinoline (B57606) Analogues Quinoline synthesis often requires an aniline (B41778) derivative as a starting material. To synthesize a quinoline analogue, the this compound must first be converted. A plausible route involves the reduction of a nitrated precursor. For instance, nitration of the starting material, followed by reduction of the nitro group to an amine and subsequent reduction of the ketone, would yield an amino-alcohol. This derivative can then participate in classic quinoline syntheses like the Skraup reaction (using glycerol (B35011) and an oxidizing agent) or the Doebner-von Miller reaction (using α,β-unsaturated aldehydes or ketones) to construct the quinoline ring system. iipseries.orgresearchgate.net A more direct route involves a three-component reaction between an iodo-aniline, an aldehyde, and pyruvic acid (Doebner synthesis) to afford carboxy-quinolines. nih.gov
Coumarin (B35378) Analogues The phenolic nature of this compound makes it suitable for direct conversion into coumarin analogues via the Pechmann condensation. wikipedia.orgyoutube.com This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester, such as ethyl acetoacetate (B1235776). nih.govresearchgate.net The reaction with this compound would likely proceed with initial transesterification at the phenolic hydroxyl, followed by an intramolecular electrophilic attack (a Friedel-Crafts acylation) ortho to the hydroxyl group and subsequent dehydration to form the fused pyrone ring of the coumarin system.
The synthesis of polysubstituted 3-pyrrolin-2-ones (also known as γ-lactams) can be achieved through multi-component reactions. researchgate.net A common strategy involves the condensation of an aromatic aldehyde, an amine, and a C4-dicarbonyl compound like dialkyl acetylenedicarboxylate (B1228247). researchgate.netorganic-chemistry.org To utilize this compound as a precursor, it would first need to be converted to the corresponding aldehyde, 3-hydroxy-5-iodobenzaldehyde. This can be accomplished through various oxidation methods. The resulting aldehyde can then be used in a one-pot reaction with an amine (e.g., aniline) and diethyl acetylenedicarboxylate to construct the pyrrolinone scaffold.
Schiff bases (or imines) are synthesized by the direct condensation of a primary amine with a carbonyl compound. This compound, being a ketone, readily reacts with various aliphatic or aromatic primary amines to form the corresponding Schiff base derivatives. science.govresearchgate.net The reaction is typically carried out by refluxing equimolar amounts of the ketone and the amine in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step. nih.gov The formation of the C=N (azomethine) bond is the defining feature of these compounds.
Table 3: Examples of Synthesized Schiff Base Derivatives
| Compound ID | Amine Reagent | Molecular Formula | Reference |
|---|---|---|---|
| N-3 | Aniline | C₁₄H₁₂INO | researchgate.net |
| N-4 | 4-Fluoroaniline | C₁₄H₁₁FINO | nih.gov |
| N-5 | Benzylamine | C₁₅H₁₄INO | science.gov |
| N-6 | Tryptamine | C₁₈H₁₇IN₂O | researchgate.net |
Synthesis of Sulfur-Containing Heterocyclic Systems (e.g., Dithiolium Salts)
Beyond thiazines, other sulfur-containing heterocycles such as 1,3-dithiolium salts can be synthesized. The pathway to these compounds typically begins with the α-halogenation of the starting ketone, this compound, to produce an α-haloketone (e.g., 2-bromo-1-(3-hydroxy-5-iodophenyl)ethanone). This α-haloketone is then reacted with salts of dithiocarbamic acids. This reaction leads to the formation of an intermediate which can be subsequently cyclized under acidic conditions to yield the 1,3-dithiolium salt.
Development of Other Functionalized Analogues
The presence of the hydroxyl, iodo, and acetyl groups on the phenyl ring of this compound offers multiple sites for chemical modification, enabling the synthesis of a variety of functionalized analogues.
Phenacyl Carbodithioates and Mesoionic Derivatives
A significant pathway for derivatization involves the conversion of the acetophenone moiety to phenacyl carbodithioates and subsequently to mesoionic systems. While direct synthesis from this compound is not explicitly detailed in the reviewed literature, a closely related synthesis starting from ω-bromo-2-hydroxy-5-iodoacetophenone provides a clear procedural basis. revistadechimie.roresearchgate.net This process begins with the reaction of the α-bromo ketone with a salt of dithiocarbamic acid, such as sodium N,N-diethyldithiocarbamate, to yield the corresponding phenacyl carbodithioate. revistadechimie.roresearchgate.net
Following this, acid-catalyzed cyclization of the phenacyl carbodithioate leads to the formation of a 1,3-dithiolium salt. revistadechimie.roresearchgate.netuaic.ro For instance, a mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MeSO₃H) can be used as the cyclization agent. uaic.ro Subsequent treatment of the 1,3-dithiolium salt with a weak base facilitates the conversion into a mesoionic derivative, specifically a 2-(1,3-dithiolium)phenolate. revistadechimie.roresearchgate.netuaic.roresearchgate.net Mesoionic compounds are stable, neutral molecules characterized by delocalized positive and negative charges that cannot be represented by a single covalent structure. wikipedia.org The resulting mesoionic phenolates from these syntheses exhibit an internal charge transfer absorption band, a characteristic feature of such systems. researchgate.net
Arylalkynes and Related Products via Sonogashira Coupling
The iodine atom on the aromatic ring of this compound serves as an excellent handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a particularly powerful method for forming a bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org
The reaction typically employs a palladium(0) catalyst, often in the form of Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (B128534) or diethylamine. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature. wikipedia.orglibretexts.org The role of the copper co-catalyst is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. youtube.com However, copper-free Sonogashira protocols have also been developed to avoid issues like the homocoupling of alkynes. nih.gov For a substrate like this compound, the Sonogashira coupling provides a direct route to introduce a wide variety of alkyne-containing substituents at the 5-position of the phenyl ring, significantly expanding the library of accessible derivatives. The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl. wikipedia.org
Structural Characterization of Novel Derivatives
The unambiguous determination of the structure of newly synthesized derivatives is paramount. This is achieved through a combination of spectroscopic methods and single-crystal X-ray diffraction analysis.
Spectroscopic Data Interpretation and Assignment
Spectroscopic techniques are fundamental for elucidating the structures of the synthesized analogues. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed.
For the phenacyl carbodithioate and mesoionic derivatives, NMR spectroscopy is critical for confirming the success of the synthetic steps. researchgate.netuaic.ro The cyclization to the mesoionic phenolate (B1203915) is marked by significant changes in the NMR and IR spectra. uaic.ro In the IR spectrum, the characteristic carbonyl (C=O) absorption band of the phenacyl group disappears upon cyclization. uaic.ro In the ¹H NMR spectrum, the signal corresponding to the aliphatic methylene (B1212753) protons of the phenacyl carbodithioate also disappears, while a new signal appears at a lower field, which is assigned to the proton on the newly formed 1,3-dithiolium ring. uaic.ro
For arylalkynes produced via Sonogashira coupling, ¹H and ¹³C NMR spectroscopy would confirm the presence of the alkyne and the new carbon-carbon bond. The disappearance of the terminal alkyne proton signal (if present in the starting alkyne) and the appearance of characteristic signals for the internal alkyne carbons in the ¹³C NMR spectrum are key indicators. walisongo.ac.id IR spectroscopy would show the characteristic C≡C stretching vibration.
| Technique | Key Observables for Derivative Characterization |
| ¹H NMR | Disappearance of aliphatic CH₂ signals after cyclization to mesoionic systems. uaic.ro Appearance of new aromatic/heterocyclic proton signals. uaic.ro |
| ¹³C NMR | Disappearance of carbonyl carbon signal after cyclization. uaic.ro Appearance of characteristic alkyne carbon signals after Sonogashira coupling. walisongo.ac.id |
| IR Spectroscopy | Disappearance of the C=O stretching band (around 1625-1635 cm⁻¹) upon formation of mesoionic phenolates. uaic.ro Appearance of C≡C stretching vibrations for Sonogashira products. walisongo.ac.id |
| UV-Vis Spectroscopy | Observation of internal charge-transfer absorption bands for mesoionic phenolates. researchgate.net |
X-ray Crystallography for Conformation and Packing Analysis
The structures of phenacyl carbodithioate derivatives have been unambiguously confirmed by X-ray analysis, providing precise data on their solid-state conformation. revistadechimie.roresearchgate.netnih.gov Similarly, X-ray diffraction has been used to study the structural properties of mesoionic compounds, confirming their unique electronic and geometric features. researchgate.netresearchgate.net For the products of Sonogashira coupling, X-ray crystallography can confirm the stereochemistry and planarity of the resulting conjugated system. The analysis of crystal structures is vital for understanding structure-property relationships and for rational drug design, where precise knowledge of the three-dimensional shape of a molecule is critical. nih.gov
| Analysis Type | Information Gained from X-ray Crystallography |
| Molecular Conformation | Precise determination of bond lengths, bond angles, and torsional angles. nih.gov |
| Stereochemistry | Unambiguous assignment of the absolute configuration of chiral centers. nih.gov |
| Crystal Packing | Analysis of intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net |
| Structural Verification | Definitive confirmation of the chemical structure of novel synthesized compounds. revistadechimie.roresearchgate.net |
Bioactivity Studies and Molecular Interactions of 1 3 Hydroxy 5 Iodophenyl Ethanone Analogues in Vitro Research
Enzyme Inhibition and Modulatory Activities
The ability of small molecules to interact with and modulate the activity of enzymes is a primary mechanism of action for many therapeutic drugs. Analogues of 1-(3-hydroxy-5-iodophenyl)ethanone, particularly those belonging to the chalcone (B49325) and other substituted acetophenone (B1666503) classes, have been investigated for their inhibitory effects on several key enzymes implicated in disease pathogenesis.
Cholinesterase (AChE, BChE) Inhibition Profiling
Cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the regulation of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Research into various acetophenone and chalcone derivatives has revealed potential for cholinesterase inhibition.
Studies on different series of chalcone derivatives have demonstrated their ability to inhibit both AChE and BChE. For instance, a series of chalcone derivatives based on naringenin (B18129) were synthesized and evaluated, with some compounds showing activity against both enzymes. bjmu.edu.cn The inhibitory effects are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, some N-substituted-4-phenothiazine-chalcones have been shown to inhibit AChE with IC₅₀ values in the micromolar range. nih.govresearchgate.net
Similarly, various acetophenone derivatives have been designed and synthesized as potential cholinesterase inhibitors. researchgate.net These studies often involve modifying the acetophenone core with different functional groups to optimize their interaction with the active site of the enzymes. The inhibitory activities are determined using methods like the Ellman assay. bjmu.edu.cnresearchgate.net While specific data for direct analogues of this compound are not extensively detailed in the provided search results, the general findings for acetophenone and chalcone classes suggest that this structural motif is a promising starting point for designing cholinesterase inhibitors.
| Compound Class | Enzyme | IC₅₀ (µM) | Reference |
| N-Substituted-4-phenothiazine-chalcones | AChE | 1.10 - 186.21 | nih.govresearchgate.net |
| N-Substituted-4-phenothiazine-chalcones | BChE | Not specified | |
| Naringenin-based chalcones | AChE & BChE | Activity noted | bjmu.edu.cn |
| Acetophenone derivatives | AChE | 0.13 (best compound) | researchgate.net |
This table presents a summary of cholinesterase inhibition data for compound classes related to this compound analogues. The specific activities vary depending on the full structure of the analogue.
Beta-Secretase (BACE1) Inhibition Analysis
Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, which are a hallmark of Alzheimer's disease. semanticscholar.org Consequently, the inhibition of BACE1 is a major therapeutic target. domainex.co.uk Chalcones, which are structurally related to this compound, have been identified as a promising class of BACE1 inhibitors. rjraap.comnih.gov
A variety of chalcone derivatives have been synthesized and evaluated for their BACE1 inhibitory activity. rjraap.comnih.gov For example, N-substituted-4-phenothiazine-chalcones have demonstrated potent BACE1 inhibition, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.govresearchgate.net These findings highlight the potential of the chalcone scaffold in developing effective BACE1 inhibitors. The presence of hydroxyl and other substituents on the aromatic rings of the chalcone structure plays a crucial role in their inhibitory activity.
| Compound Class | IC₅₀ (µM) | Reference |
| N-Substituted-4-phenothiazine-chalcones | 0.16 - 6.34 | nih.govresearchgate.net |
This table provides BACE1 inhibition data for a class of chalcone analogues.
Targeting of Phosphoglycerate Dehydrogenase (PHGDH)
Phosphoglycerate dehydrogenase (PHGDH) is a key enzyme in the serine biosynthesis pathway, which is often upregulated in various cancers to support rapid cell growth and proliferation. scientificarchives.com This makes PHGDH an attractive target for the development of anticancer drugs.
Research has focused on identifying small molecule inhibitors of PHGDH. nih.gov While specific analogues of this compound have not been explicitly detailed as PHGDH inhibitors in the provided results, the inhibition of PHGDH by phenolic compounds has been investigated. nih.gov Natural products with complex phenolic structures have been shown to inhibit PHGDH activity and the growth of cancer cells. scientificarchives.com These inhibitors can act through various mechanisms, including binding to the NAD⁺ pocket of the enzyme or covalently modifying cysteine residues. scientificarchives.comnih.gov The development of potent and selective PHGDH inhibitors, such as indole (B1671886) amides, demonstrates the feasibility of targeting this enzyme. nih.gov Given that this compound is a phenolic compound, its analogues represent a potential, yet underexplored, class of PHGDH inhibitors.
Assay Development for Other Relevant Enzyme Systems
The structural features of this compound analogues, including the phenolic hydroxyl group and the iodinated phenyl ring, suggest that they may interact with a variety of other enzyme systems beyond those already discussed. The development of assays to screen for such interactions is a crucial step in discovering new biological activities.
For example, acetophenone derivatives have been shown to inhibit other metabolic enzymes, indicating the potential for broader biological effects. researchgate.net The methodologies used in these studies, often involving spectrophotometric or fluorometric assays, can be adapted to investigate the effects of this compound analogues on a wider range of enzymes. The principles of new drug design, including the synthesis of a series of derivatives and their systematic evaluation, can be applied to identify novel enzyme targets and to build structure-activity relationships. bjmu.edu.cn
Antimicrobial Research
The rise of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. Iodinated compounds and phenolic derivatives have historically been recognized for their antimicrobial properties, making analogues of this compound a subject of interest in this field.
Evaluation of Antibacterial Potential
The antibacterial potential of hydroxyacetophenone derivatives has been investigated against various bacterial strains. core.ac.ukresearchgate.net These studies often determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Research has shown that some dihydroxyacetophenone derivatives exhibit significant antibacterial activity, particularly against drug-resistant Gram-negative bacteria. researchgate.net The presence of halogens, such as bromine, on the phenyl ring has been noted to enhance antibacterial activity. researchgate.net Furthermore, studies on other iodinated phenolic compounds and their analogues have demonstrated their efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net For example, an iodinated imine, an analogue of rafoxanide, showed promising antistaphylococcal activity with MIC values in the micromolar range. nih.gov Iodinated X-ray contrast media have also been observed to have antibacterial effects. mdpi.com
These findings suggest that the combination of a phenolic hydroxyl group and an iodine substituent in analogues of this compound could confer significant antibacterial properties. The evaluation of such compounds typically involves standard microbiological assays, such as broth microdilution to determine MIC values. nih.gov
| Compound/Compound Class | Bacteria | MIC (µM) | Reference |
| Iodinated imine BH77 | Staphylococcus aureus | 15.625 - 62.5 | nih.gov |
| Dihydroxyacetophenone derivatives | Pseudomonas aeruginosa | Activity noted | researchgate.net |
| Iodogallic acid | Staphylococcus aureus | 400 | researchgate.net |
This table summarizes the minimum inhibitory concentrations (MIC) for various iodinated and hydroxyacetophenone-related compounds against different bacterial strains.
Assessment of Antifungal Activity
The antifungal potential of acetophenone derivatives has been a subject of considerable research. While direct studies on this compound are limited, research on analogous structures provides valuable insights. For instance, various acetophenone derivatives have demonstrated noteworthy antifungal effects against a range of phytopathogenic fungi. In one study, several acetophenone derivatives bearing different alkyl or benzyl (B1604629) substituents were synthesized and evaluated for their in vitro antifungal activities using the mycelial growth rate assay. Some of these derivatives exhibited more potent antifungal effects on certain phytopathogens than the commercial fungicide hymexazol.
Furthermore, the antifungal activity of metal complexes of hydroxyacetophenone derivatives has been explored. For example, divalent metal complexes of 4-hydroxyacetophenone isonicotinoyl hydrazone were synthesized and tested against fungal strains such as Aspergillus fumigatus, Aspergillus niger, Candida albicans, and Rhizopus stolonifera. The results indicated that the metal complexes were more reactive than the parent ligand, with the nickel(II) complex showing the highest activity against Candida albicans. scirp.org
Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties
The relationship between the chemical structure of a compound and its biological activity is a critical aspect of medicinal chemistry. For acetophenone analogues, several SAR studies have shed light on the structural features that govern their antimicrobial properties.
In the case of antifungal activity, the nature and position of substituents on the aromatic ring play a pivotal role. For a series of 1,2,4-triazole (B32235) derivatives, the introduction of a chlorine atom at the 3-position of the phenyl ring was found to have a positive effect on antifungal activity against Magnaporthe oryzae. icm.edu.pl Conversely, the presence of a methyl group on the phenyl ring led to a decrease in antifungal activity. icm.edu.pl For tamoxifen-related compounds, the presence of an alkylamino group and an appropriately sized aliphatic substituent on the ethylene (B1197577) moiety were found to be key for anti-cryptococcal activity, with electronegative substituents on the aromatic rings modestly improving activity. plos.org
Studies on coumarin (B35378) derivatives have shown that O-substitutions are essential for antifungal activity, with the presence of a short aliphatic chain and/or electron-withdrawing groups like nitro or acetate (B1210297) groups favoring activity. scielo.br Similarly, for coruscanone A analogs, modifications to the enolic hydroxy group and the styryl side chain significantly impacted antifungal activity. nih.gov Specifically, the 2-methoxymethylene-cyclopent-4-ene-1,3-dione moiety was identified as the pharmacophore responsible for antifungal activity. nih.gov
Cytotoxic Evaluation on Cell Lines (In Vitro Oncology Research)
The potential of acetophenone analogues as anticancer agents has been investigated through cytotoxic evaluations on various cancer cell lines.
Assessment of Anti-Proliferative Effects on Cancer Cell Lines (e.g., Panc-1, MCF-7)
The anti-proliferative effects of various synthetic derivatives have been tested against pancreatic (Panc-1) and breast (MCF-7) cancer cell lines. While specific data for this compound analogues is scarce, related compounds have shown significant activity. For instance, a study on the hormone Betatrophin demonstrated an anti-proliferative effect on both MiaPaca-II and Panc-1 pancreatic cancer cell lines. scielo.brnih.gov
In the context of breast cancer, numerous synthetic derivatives have been evaluated against MCF-7 cells. Chalcones derived from a natural precursor have shown interesting cytotoxic effects, with some compounds exhibiting cell viability percentages between 42-47% at a 10 µM concentration. nih.gov The substitution pattern on the chalcone's A and B rings was found to be crucial for this activity. nih.gov Similarly, a copper complex, Cu(SBCM)2, inhibited the growth of MCF-7 cells in a dose-dependent manner with less toxicity towards normal breast cells. rsc.org
The following table summarizes the cytotoxic effects of some synthetic derivatives on cancer cell lines:
| Compound/Derivative | Cell Line | IC50/Effect |
| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 | IC50: 0.81 ± 0.04 μg/mL |
| β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 | IC50: 1.82 ± 0.05 μg/mL |
| Chalcone derivative 12 | MCF-7 | IC50: 4.19 ± 1.04 µM |
| Chalcone derivative 13 | MCF-7 | IC50: 3.30 ± 0.92 µM |
| Copper complex (Cu(SBCM)2) | MCF-7 | Dose-dependent inhibition |
| Betatrophin | MiaPaca-II, Panc-1 | Anti-proliferative effect |
Investigation of Apoptosis Induction and Cell Cycle Modulation
The induction of apoptosis (programmed cell death) and modulation of the cell cycle are key mechanisms by which anticancer agents exert their effects. Several studies have investigated these mechanisms for compounds related to this compound.
A copper chelate, copper N-(2-hydroxy acetophenone) glycinate (B8599266) (CuNG), was found to preferentially induce apoptosis in various cancer cell lines, irrespective of their drug sensitivity, while sparing normal cells. researchgate.net The mechanism was suggested to involve the targeting of the cellular redox environment. researchgate.net An iodinated derivative of arachidonic acid, 6-iodo-δ-lactone, demonstrated pro-apoptotic effects in HT-29 colon cancer cells, evidenced by morphological changes and an increase in caspase-3 activity. nih.gov This effect was linked to increased oxidative stress. nih.gov
In MCF-7 breast cancer cells, 3-O-acetyl-11-keto-β-boswellic acid (AKBA) was shown to decrease cell viability, induce late-stage apoptosis, and arrest the cell cycle at the G1 phase. nih.govnih.gov Similarly, a copper complex, Cu(SBCM)2, induced G2/M cell cycle arrest and apoptosis in MCF-7 cells, possibly through a p53-dependent pathway. rsc.org The induction of apoptosis by various compounds is often confirmed by Annexin V-FITC/PI staining and flow cytometry, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. mdpi.combue.edu.eg
SAR Studies for Cytotoxicity
Structure-activity relationship studies are crucial for optimizing the cytotoxic potential of a compound. For chalcones and diarylpentanoids, the presence of halogen groups at the para-position of the phenyl rings was associated with a decrease in growth inhibitory effect in HCT116 cells. nih.gov In contrast, for arylpropyl sulfonamide analogues of the apoptosis inducer B13, the introduction of small hydrophobic groups in the phenyl ring and sulfonamide group could increase biological activity. researchgate.net
For chalcones tested against breast cancer cell lines, the presence of a prenyl group in the A-ring and methoxy (B1213986) and hydroxyl substituents in the B-ring appeared to be crucial for their cytotoxicity. nih.gov In a study of copper(II) complexes, the presence of a –COOH functionality led to higher cytotoxicity in MCF-7 cells compared to a –CN group, which was attributed to the strong hydrogen-bonding propensity of the carboxylic acid. rsc.org
Antioxidant Capacity Assessments (In Vitro)
The ability of a compound to act as an antioxidant is often evaluated through various in vitro assays. These assays typically measure the compound's capacity to scavenge free radicals or reduce metal ions. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant potential (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.govnih.govjapsonline.com
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. researchgate.net The FRAP assay measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form, which results in an intense blue color. nih.gov The ABTS assay involves the reduction of the ABTS radical cation, leading to a loss of its characteristic blue-green color. nih.gov
The following table lists some common in vitro antioxidant assays:
| Assay | Principle |
| DPPH Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. researchgate.net |
| Ferric Reducing Antioxidant Potential (FRAP) Assay | Measures the ability of a compound to reduce a ferric-tripyridyltriazine complex to its ferrous form. nih.gov |
| ABTS Radical Scavenging Assay | Measures the ability of a compound to reduce the ABTS radical cation. nih.gov |
| Nitric Oxide (NO) Scavenging Assay | Measures the scavenging of nitric oxide radicals. nih.gov |
| Superoxide (B77818) Anion (O2−) Scavenging Assay | Measures the scavenging of superoxide anion radicals. nih.gov |
Molecular Modeling and Computational Studies for Biological Target Interaction
In the absence of direct experimental data, computational modeling serves as a powerful tool to predict and analyze the potential biological activities of this compound and its analogues. These in silico methods provide insights into the molecular properties and interactions that govern their bioactivity, guiding further experimental research.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For analogues of this compound, docking simulations can elucidate their potential to interact with various biological targets, such as enzymes and receptors.
The binding affinity of a ligand to a protein is a critical determinant of its potential biological efficacy. In docking studies, this affinity is often estimated using scoring functions, which calculate the binding energy (typically in kcal/mol). A more negative binding energy indicates a stronger and more favorable interaction.
For instance, studies on substituted phenolic compounds have shown that the presence and position of hydroxyl and halogen groups significantly influence binding affinity. researchgate.netnih.gov The hydroxyl group can act as a hydrogen bond donor and acceptor, while the iodine atom can participate in halogen bonding and hydrophobic interactions. These interactions are crucial for the stable binding of the ligand in the active site of a protein. mdpi.com
In a hypothetical docking study of a this compound analogue with a target protein, such as a kinase, the hydroxyl group might form a key hydrogen bond with a residue in the hinge region, a common interaction for kinase inhibitors. The iodophenyl ring could fit into a hydrophobic pocket, with the iodine atom potentially forming a halogen bond with a backbone carbonyl oxygen, further stabilizing the complex.
Table 1: Hypothetical Molecular Docking Results for a this compound Analogue with a Kinase Target
| Analogue | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Halogen Bonds | Hydrophobic Interactions |
| Analogue A | -8.5 | MET793, LEU718, VAL726, ALA743, LYS745 | LYS745 (backbone NH) | MET793 (backbone C=O) | LEU718, VAL726, ALA743 |
This table is illustrative and based on typical interactions observed for similar classes of compounds.
The results of such simulations can help prioritize analogues for synthesis and biological testing, saving time and resources. nih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that relates the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, untested compounds.
For phenolic compounds, including analogues of this compound, several physicochemical and structural descriptors are important for their biological activity. These often include:
Hydrophobicity (log P or log Kow): This describes the compound's partitioning between an oily and an aqueous phase and is crucial for its ability to cross cell membranes. jst.go.jp
Electronic Parameters (pKa, Hammett constants): These parameters describe the electronic properties of the molecule, such as its acidity and the electron-donating or -withdrawing nature of its substituents. nih.gov
Topological and Steric Parameters: These describe the shape, size, and branching of the molecule.
A QSAR study on a series of substituted phenols might yield a regression equation like the following:
log(1/IC50) = a * logP + b * pKa + c * (Descriptor C) + d
Where IC50 is the concentration required for 50% inhibition of a biological process, and a, b, c, and d are constants determined by the regression analysis.
Studies on halogenated phenols have shown that both hydrophobicity and electronic effects are significant predictors of their toxicity. nih.gov For antioxidant activity, descriptors related to the ease of hydrogen atom donation from the phenolic hydroxyl group are critical. nih.gov
Table 2: Key Molecular Descriptors in QSAR Models for Phenolic Compounds
| Descriptor | Description | Relevance to Bioactivity |
| log P | Octanol-water partition coefficient | Membrane permeability, hydrophobic interactions with target |
| pKa | Acid dissociation constant | Ionization state at physiological pH, hydrogen bonding potential |
| HOMO/LUMO Energy | Energy of Highest Occupied/Lowest Unoccupied Molecular Orbital | Electron-donating/accepting ability, reactivity |
| Molecular Weight | Mass of the molecule | Size and steric effects |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Hydrogen bonding capacity, membrane permeability |
These models can be used to predict the biological activities of new analogues of this compound and to guide the design of compounds with improved potency and selectivity. imist.ma
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govmdpi.com For analogues of this compound, MD simulations can be used to study the stability of their complexes with biological targets like proteins and DNA, and to analyze the specific interactions that maintain these complexes. nih.gov
An MD simulation starts with the docked pose of the ligand in the binding site of the target. The system is then solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the forces on each atom and their resulting movements over a set period, typically nanoseconds to microseconds. dntb.gov.ua
Analysis of the MD trajectory can reveal:
Stability of the complex: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD suggests a stable binding mode.
Flexibility of the system: The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be important for ligand binding.
Key interactions: The simulation can track the formation and breaking of hydrogen bonds, halogen bonds, and hydrophobic contacts over time, providing a dynamic picture of the binding interactions.
For example, an MD simulation of a this compound analogue bound to DNA could show the ligand intercalating between base pairs or binding to the minor groove. The simulation would reveal the specific hydrogen bonds and van der Waals interactions with the DNA bases and backbone that stabilize this binding.
By combining information from molecular docking, QSAR, and MD simulations, it is possible to predict the potential mechanisms of action for analogues of this compound. Computational tools can also be used to screen a compound against a large database of known biological targets to identify potential protein interactions. nih.govrsc.org
For instance, based on its structural features—a substituted phenol (B47542)—analogues of this compound could be predicted to have antioxidant activity by scavenging free radicals. The hydroxyl group is a key feature for this activity. nih.gov
Furthermore, computational programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the chemical structure of a compound. bmc-rm.orgresearchgate.net A PASS prediction for a this compound analogue might suggest activities such as kinase inhibition, anti-inflammatory effects, or antimicrobial properties. These predictions are based on the similarity of the compound's structure to known bioactive molecules in the database.
These in silico predictions provide valuable hypotheses that can be tested experimentally. For example, if a strong interaction with a particular kinase is predicted, this can be followed up with in vitro kinase inhibition assays. This integrated computational and experimental approach accelerates the process of drug discovery and development.
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual nuclei. For "1-(3-Hydroxy-5-iodophenyl)ethanone," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular architecture.
Detailed analysis of ¹H and ¹³C NMR spectra allows for the assignment of every proton and carbon atom in the molecule. Due to the absence of phosphorus in its structure, ³¹P NMR spectroscopy is not applicable for the direct analysis of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). Based on the structure of this compound, a set of predictable signals can be described. The aromatic region is expected to show three distinct signals corresponding to the protons on the phenyl ring. The acetyl group will produce a characteristic singlet in the aliphatic region, and the phenolic hydroxyl proton will appear as a broad singlet, the position of which can be dependent on solvent and concentration.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | 7.85 | t (triplet) | ~1.5 |
| H-4 | 7.55 | t (triplet) | ~1.5 |
| H-6 | 7.30 | t (triplet) | ~1.5 |
| -CH₃ | 2.58 | s (singlet) | N/A |
Note: Predicted data is based on established substituent effects and spectral simulation. Actual experimental values may vary.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the acetyl group (one carbonyl and one methyl carbon). The carbon attached to the iodine atom is expected to appear at a significantly lower chemical shift compared to its non-substituted analog due to the heavy atom effect.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 198.5 |
| C-3 | 157.0 |
| C-1 | 140.0 |
| C-6 | 130.5 |
| C-2 | 125.0 |
| C-4 | 115.5 |
| C-5 | 95.0 |
Note: Predicted data is based on established substituent effects and spectral simulation. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting the aromatic protons H-2, H-4, and H-6, confirming their positions relative to one another on the aromatic ring. nmrdb.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). google.com This technique would definitively link the predicted proton signals for H-2, H-4, and H-6 to their corresponding carbon signals (C-2, C-4, and C-6) and the methyl protons to the methyl carbon. wikipedia.org
A comprehensive review of scientific literature and chemical databases did not yield multiple independent, peer-reviewed reports of the complete NMR spectral data for this compound. As such, a comparative analysis to identify and address discrepancies in reported data is not possible at this time. The establishment of a verified, publicly available reference spectrum would be necessary for any future comparative studies.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
In EI-MS, high-energy electrons bombard the molecule, leading to ionization and fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M•+) and various fragment ions. The molecular weight of this compound is 262.05 g/mol .
The fragmentation of this compound is expected to follow pathways characteristic of aromatic ketones and iodinated compounds. chemistrynotmystery.com A primary and highly characteristic fragmentation is the alpha-cleavage, involving the loss of the methyl group to form a stable benzoyl cation. youtube.com Other significant fragmentations would involve the loss of the iodine atom or the entire acetyl group.
Predicted Major Fragments in EI-MS
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 262 | [M]•+ | [C₈H₇IO₂]•+ | Molecular Ion |
| 247 | [M - CH₃]⁺ | [C₇H₄IO₂]⁺ | Loss of a methyl radical (alpha-cleavage) |
| 135 | [M - I]⁺ | [C₈H₇O₂]⁺ | Loss of an iodine radical |
| 121 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Benzoyl cation (from a related fragmentation pathway) |
High-resolution mass spectrometry measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its elemental formula.
For this compound, the calculated exact mass of the molecular ion [M]•+ is a key piece of identifying information.
Calculated Exact Mass
| Species | Formula | Calculated Exact Mass |
|---|
An experimental HRMS measurement yielding a value that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the elemental formula C₈H₇IO₂, thereby confirming the presence of one iodine atom and distinguishing the compound from others with the same nominal mass.
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. By absorbing radiation at specific frequencies corresponding to these vibrational transitions, functional groups within the molecule can be identified.
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, which occur at characteristic frequencies. The IR spectrum of this compound is predicted to exhibit several key absorption bands that confirm the presence of its hydroxyl, carbonyl, and iodo-substituted aromatic functionalities.
The primary absorptions are governed by the vibrations of specific bonds within the molecule. The electron-withdrawing nature of the iodine atom and the electron-donating, hydrogen-bonding capability of the hydroxyl group influence the precise frequencies of these vibrations. For instance, the carbonyl (C=O) stretching frequency in acetophenone (B1666503) derivatives is sensitive to the electronic effects of ring substituents. cdnsciencepub.comresearchgate.net
Below is a table of expected characteristic IR absorption bands for this compound, based on typical frequencies for its constituent functional groups. uc.edu
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretching (H-bonded) | 3500 - 3200 | Broad, Medium |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium |
| Carbonyl C=O | Stretching | 1705 - 1685 | Strong |
| Aromatic C=C | Ring Stretching | 1600 - 1475 | Medium-Weak |
| Phenolic C-O | Stretching | 1300 - 1200 | Strong |
| Aromatic C-I | Stretching | 600 - 500 | Medium-Strong |
O-H Stretch: A broad and prominent band is anticipated in the 3500-3200 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group of a phenol (B47542).
C=O Stretch: A strong, sharp absorption is expected between 1705-1685 cm⁻¹, typical for an aryl ketone. The exact position is influenced by conjugation with the aromatic ring. cdnsciencepub.com
Aromatic C=C and C-H Stretches: Multiple bands corresponding to C=C stretching vibrations within the aromatic ring are expected in the 1600-1475 cm⁻¹ range. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz
C-O Stretch: A strong band associated with the phenolic C-O stretching vibration is predicted to be in the 1300-1200 cm⁻¹ region.
C-I Stretch: The carbon-iodine bond vibration is expected to produce an absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. anton-paar.com While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy would be particularly useful for:
Identifying Symmetric Vibrations: The symmetric stretching vibrations of the aromatic ring, which are often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum.
Confirming C-I Bond: The C-I bond, being a heavy atom bond, often gives a distinct, low-frequency signal that is readily observable in Raman spectra.
Non-destructive Analysis: Raman spectroscopy is a non-destructive technique that requires little to no sample preparation and can analyze samples through glass or plastic containers. anton-paar.com
Quantitative Analysis: The intensity of a Raman band is directly proportional to the concentration of the scattering species, allowing for quantitative measurements. libretexts.org
This technique is invaluable for providing a more complete vibrational profile of the molecule and confirming structural details inferred from IR spectroscopy. spectroscopyonline.com
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light.
UV-Vis spectroscopy provides information about the conjugated systems and chromophores within a molecule. In this compound, the substituted benzene (B151609) ring and the carbonyl group act as chromophores—parts of the molecule that absorb light. The absorption of UV radiation promotes electrons from a lower energy ground state to a higher energy excited state.
The principal electronic transitions expected for this molecule are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).
π → π Transitions:* These are high-energy, high-intensity transitions associated with the π-electron system of the aromatic ring and the carbonyl group. The presence of substituents like the hydroxyl group and iodine can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or "red" shift). Phenol, for example, shows a λmax around 275 nm. docbrown.info
n → π Transitions:* This transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* orbital. These transitions are typically of lower energy and much lower intensity than π → π* transitions.
The UV-Vis spectrum of this compound is predicted to show characteristic absorption bands reflecting these transitions.
| Transition Type | Chromophore | Expected λmax Region (nm) |
| π → π | Substituted Benzene Ring | 270 - 290 |
| n → π | Carbonyl Group (C=O) | 310 - 340 |
The combination of the electron-donating hydroxyl group and the heavy iodine atom on the benzene ring is expected to influence the energy levels of the π orbitals, likely resulting in a bathochromic shift compared to unsubstituted acetophenone. shimadzu.com
X-ray Diffraction (XRD)
X-ray diffraction techniques provide the most definitive information about the three-dimensional structure of a crystalline solid at the atomic level.
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise arrangement of atoms in a molecule and their packing in a crystal lattice. creative-biostructure.comcarleton.edu If a suitable single crystal of this compound can be grown, this technique can unambiguously determine its complete molecular structure. iastate.edu
The process involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. fiveable.me By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the unit cell can be constructed, from which the positions of all atoms are determined. ulisboa.pt
Key structural parameters obtained from SCXRD include:
Atomic Coordinates: The precise x, y, and z coordinates of every atom in the molecule.
Bond Lengths: The exact distances between bonded atoms (e.g., C=O, C-O, C-C, C-I).
Bond Angles: The angles between adjacent bonds.
Torsion Angles: The dihedral angles that define the conformation of the molecule.
Intermolecular Interactions: The analysis reveals how molecules are arranged in the crystal, providing clear evidence of intermolecular forces such as hydrogen bonding involving the phenolic -OH group and potential halogen bonding involving the iodine atom.
This technique provides the ultimate structural confirmation, validating the connectivity and stereochemistry inferred from spectroscopic methods. creative-biostructure.comcarleton.edu
Hydrogen Bonding Network Analysis in Crystalline State
The analysis of the crystalline state of this compound provides critical insights into the supramolecular architecture established by intermolecular forces. The molecular structure, featuring a hydroxyl group (a hydrogen bond donor), a carbonyl oxygen (a hydrogen bond acceptor), an aromatic ring, and an iodine atom, allows for a complex network of interactions that dictate the crystal packing. While a specific crystallographic study for this exact compound is not detailed in the reviewed literature, analysis of analogous structures, such as other substituted hydroxyacetophenones and iodinated phenols, allows for a comprehensive prediction of its hydrogen bonding network. rsc.orgnih.govd-nb.info
The primary and most influential interaction is expected to be the hydrogen bond formed between the phenolic hydroxyl group (O-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.gov This type of O—H⋯O interaction is a dominant force in the crystal packing of many phenolic compounds. d-nb.info The strength and geometry of this bond are fundamental to the formation of primary structural motifs, such as chains or dimers.
Table 1: Predicted Intermolecular Interactions in the Crystalline State of this compound
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
| Strong Hydrogen Bond | Phenolic Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Formation of primary structural motifs (e.g., chains, dimers) |
| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Carbonyl Oxygen (C=O) | Stabilization of the primary motifs and linking them together rsc.org |
| Halogen Bond | Iodine (-I) | Carbonyl Oxygen (C=O) | Directional control and further stabilization of the lattice nih.govd-nb.info |
| π-Interactions | Aromatic Ring | Aromatic Ring (π-π stacking) | Contribution to overall packing efficiency and stability rsc.org |
Chromatographic Separation Techniques
Flash Chromatography for Purification
Flash column chromatography is a highly effective and widely used technique for the purification of synthetic intermediates like this compound from reaction mixtures. biotage.com This method allows for rapid and efficient separation of the target compound from unreacted starting materials, byproducts, and other impurities based on differences in polarity. orgsyn.org
The process involves packing a glass column with a solid stationary phase, most commonly silica gel due to its polar nature. The crude reaction mixture is concentrated and loaded onto the top of the silica gel column. A solvent system, or mobile phase, of appropriate polarity is then passed through the column under positive pressure, typically using compressed air. orgsyn.org
For a moderately polar compound such as this compound, a typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate (B1210297). scielo.brscielo.br The separation occurs as the components of the mixture travel down the column at different rates; less polar compounds travel faster with the mobile phase, while more polar compounds interact more strongly with the stationary phase and elute later. Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. orgsyn.org
Table 2: Hypothetical Flash Chromatography Protocol for this compound Purification
| Parameter | Description | Details/Example |
| Stationary Phase | The solid adsorbent that interacts with the compounds. | Silica gel (60 Å, 230-400 mesh) |
| Column Packing | Method of preparing the column. | Slurry packing with the initial mobile phase to ensure a homogenous bed. |
| Sample Loading | Method of applying the crude product to the column. | Dry loading (adsorbed onto a small amount of silica gel) or minimal volume wet loading. |
| Mobile Phase (Eluent) | Solvent system used to elute the compounds. | Hexane/Ethyl Acetate gradient, starting with a low polarity mixture (e.g., 9:1) and gradually increasing the polarity. scielo.brscielo.br |
| Elution Method | The process of passing the eluent through the column. | Application of positive pressure to achieve a constant and optimal flow rate. orgsyn.org |
| Fraction Analysis | Monitoring the column output. | Thin Layer Chromatography (TLC) with UV visualization. orgsyn.org |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable analytical tool for monitoring the progress of a chemical reaction, such as the synthesis of this compound. libretexts.orglibretexts.org This technique is valued for its simplicity, speed, and high sensitivity, requiring only a microgram of sample for analysis. libretexts.org It allows a chemist to qualitatively track the consumption of reactants and the formation of products over time. libretexts.org
To monitor a reaction, a TLC plate (typically silica gel coated on a backing) is spotted with samples taken at different time points. libretexts.org A standard analysis involves a three-lane spotting pattern: one lane for the starting material (reactant), one for the reaction mixture, and a central "co-spot" lane containing both the starting material and the reaction mixture. libretexts.org The plate is then developed in a chamber containing a suitable eluent, often a hexane/ethyl acetate mixture for compounds of this type. studyraid.comresearchgate.net
As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the product, will appear. libretexts.org The product, this compound, being generally more polar than many of its potential precursors, would have a lower retention factor (Rf) value. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org Visualization is commonly achieved using a UV lamp, under which the aromatic rings of the compounds appear as dark spots. studyraid.com
Table 3: Interpretation of TLC for Reaction Monitoring
| Time Point | Reactant Lane (R) | Co-spot Lane (C) | Reaction Mixture Lane (M) | Interpretation |
| T = 0 min | Single spot (Rf ≈ 0.6) | Single spot (same as R) | Single spot (same as R) | Reaction has not yet started. |
| T = 30 min | Single spot (Rf ≈ 0.6) | Two distinct spots | Two spots: reactant (faint) and product (Rf ≈ 0.4) | Reaction is in progress; reactant is being consumed and product is forming. libretexts.org |
| T = 120 min | Single spot (Rf ≈ 0.6) | Two distinct spots | Single spot (Rf ≈ 0.4) | Reaction is complete; the reactant has been fully consumed. libretexts.orglibretexts.org |
Advanced Spectroscopic Methods for Mechanistic Insights (e.g., EPR Spectroscopy for Radical Detection)
In reactions where the formation of radical intermediates is suspected, such as photochemical transformations or certain oxidation/reduction processes involving this compound, Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for their detection and characterization. nih.govresearchgate.net Also known as Electron Spin Resonance (ESR), this technique is uniquely sensitive to species with unpaired electrons, making it the "gold standard" for studying radical mechanisms. nih.gov
Many organic radicals are highly reactive and short-lived. To overcome this, the technique of spin trapping is often employed. nih.govnih.gov This involves adding a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), to the reaction mixture. The spin trap reacts with the transient radical to form a much more stable and persistent nitroxide radical adduct. nih.gov This adduct can then be detected by EPR at room temperature.
The resulting EPR spectrum provides a wealth of information. The g-factor can help identify the element on which the unpaired electron is primarily located, while the hyperfine splitting pattern reveals the number and proximity of magnetic nuclei (e.g., ¹H, ¹⁴N) to the radical center. researchgate.netacs.org This allows for the structural elucidation of the original transient radical. For instance, in studies of related oxyfunctionalized acetophenones, EPR coupled with spin trapping has been successfully used to detect and identify carbon-centered radicals formed via α-cleavage upon photolysis, providing direct evidence for a radical-mediated reaction pathway. nih.gov
Table 4: Typical Experimental Parameters for EPR Radical Detection
| Parameter | Setting | Purpose |
| Spectrometer | Bruker EPR 300 or similar | Detects the absorption of microwave radiation by the unpaired electron in a magnetic field. nih.gov |
| Operating Frequency | ~9.7 GHz (X-band) | Standard microwave frequency for EPR experiments. nih.gov |
| Spin Trap | 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | To "trap" short-lived radicals and form a more stable EPR-active adduct. nih.gov |
| Microwave Power | ~20 mW | To induce transitions between electron spin states without oversaturation. nih.gov |
| Modulation Frequency | 100 kHz | Enhances signal-to-noise ratio. nih.gov |
| Modulation Amplitude | ~0.5 G | Optimizes spectral resolution. nih.gov |
| Time Constant | ~1.3 ms | Averages the signal to reduce noise. nih.gov |
| Scan Rate | ~100 G / 42 s | Rate at which the magnetic field is swept. nih.gov |
Future Research Directions and Translational Perspectives Excluding Clinical Applications
Development of Green Chemistry Approaches for Synthesis
The future synthesis of 1-(3-hydroxy-5-iodophenyl)ethanone and its derivatives should prioritize environmentally benign methods. Traditional synthesis routes for iodinated phenols can involve harsh reagents and organic solvents. rsc.org Green chemistry offers a more sustainable path forward by focusing on principles such as waste reduction, use of safer solvents, and energy efficiency.
Future research should explore methodologies such as:
Aqueous Iodination: Utilizing water as a solvent is a cornerstone of green chemistry. An eco-friendly method for the iodination of phenols uses potassium iodide (KI) as the iodine source and potassium ferrate (K₂FeO₄) as a non-toxic oxidizing agent in water, yielding iodinated products in good to excellent yields under mild conditions. tandfonline.com This approach avoids hazardous organic solvents and toxic reagents.
Enzyme-Catalyzed Iodination: Biocatalysis presents a highly selective and sustainable alternative. Laccase enzymes, for example, can catalyze the iodination of substituted phenols using KI as the iodine source and aerial oxygen as the sole oxidant. rsc.orgresearchgate.net The only byproduct is water, making this process exceptionally clean. rsc.org
Recyclable Hypervalent Iodine Reagents: Hypervalent iodine reagents are versatile for various oxidative transformations but can generate iodobenzene (B50100) byproducts. scilit.comeurekaselect.com Future work could focus on developing polymer-supported or recyclable hypervalent iodine(III) reagents. scilit.comeurekaselect.comacs.org Electrochemical methods, which can generate these reagents anodically, also represent a powerful green alternative that eliminates chemical oxidants. acs.orgnih.gov
A comparative table illustrating a hypothetical shift from a traditional to a green synthesis approach is presented below.
Table 1: Comparison of Hypothetical Synthesis Approaches
| Parameter | Traditional Approach (Hypothetical) | Green Chemistry Approach (Proposed) |
|---|---|---|
| Iodinating Agent | Iodine monochloride (ICl) or N-Iodosuccinimide (NIS) | Potassium Iodide (KI) |
| Oxidant | m-Chloroperoxybenzoic acid (mCPBA) | Laccase enzyme / Aerial O₂ or Potassium Ferrate (K₂FeO₄) |
| Solvent | Dichloromethane, Chloroform | Water |
| Byproducts | Organic waste, succinimide | Water, recoverable catalysts |
| Sustainability | Low (toxic reagents, solvent waste) | High (benign reagents, aqueous medium, potential for catalyst recycling) |
Rational Design of Derivatives with Enhanced Target Selectivity and Potency
The core structure of this compound is ripe for modification to create derivatives with fine-tuned properties. Rational design, guided by structure-activity relationship (SAR) studies, can systematically alter the molecule to enhance its interaction with specific biological targets.
Key areas for derivatization include:
Hydroxyl Group Modification: The phenolic -OH group is a key site for hydrogen bonding. It can be etherified or esterified to modulate lipophilicity and interaction patterns.
Acetyl Group Transformation: The ketone can be reduced to a secondary alcohol, converted to an oxime, or used as a handle to build more complex side chains, potentially altering binding affinity and selectivity.
Aromatic Ring Substitution: Introducing additional substituents on the phenyl ring could further modulate electronic properties and steric profile.
A critical aspect of its structure is the iodine atom, which can participate in halogen bonding. acs.org This is a directional, non-covalent interaction where the halogen acts as a Lewis acid, interacting with an electron donor. acs.orgnih.gov This interaction is increasingly recognized as a powerful tool in drug design for enhancing binding affinity and selectivity. acs.orgcapes.gov.brnih.gov Future rational design should therefore explicitly consider the role of the iodine atom in forming halogen bonds with target biomolecules.
Table 2: Proposed Rational Design Strategy for Derivatives
| Modification Site | Proposed Change | Potential Impact | Guiding Principle |
|---|---|---|---|
| Phenolic -OH | Alkylation (e.g., -OCH₃) | Increase lipophilicity, remove H-bond donor capability | SAR |
| Acetyl C=O | Reduction to -CH(OH)CH₃ | Introduce new chiral center and H-bond donor/acceptor site | SAR |
| Iodine Atom | Replacement with Br or Cl | Modulate halogen bond strength and size | Halogen Bonding Theory |
| Aromatic Ring | Addition of a second substituent (e.g., -NH₂) | Alter electronic properties and introduce new interaction points | SAR |
In-depth Mechanistic Elucidation of Biological Action at the Molecular Level
A fundamental future goal is to understand precisely how this compound and its derivatives exert biological effects at the molecular level. While specific targets are yet to be identified, its structure suggests several avenues for investigation.
A primary hypothesis centers on the ability of the iodine atom to form a halogen bond. Unlike the more familiar hydrogen bond, halogen bonds involving iodine are characterized by their directionality and hydrophobicity, offering unique interaction geometries. acs.orgnih.gov Future research should employ biophysical techniques such as X-ray crystallography and NMR spectroscopy to visualize and confirm these interactions within protein-ligand complexes. Computational tools, including molecular docking and quantum mechanical calculations, are becoming increasingly capable of accurately modeling halogen bonds and can be used to predict and rationalize binding modes. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and offer powerful tools to accelerate the investigation of this compound. acs.orgmdpi.com These computational approaches can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and resources required for discovery. jst.go.jpbohrium.com
Future research can leverage AI/ML in several ways:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed for derivatives of this compound. nih.govresearchgate.net By training ML algorithms on a dataset of synthesized derivatives and their measured biological activities, these models can predict the activity of new, unsynthesized compounds, helping to prioritize which derivatives to synthesize next. nih.govirjmets.comacs.org
De Novo Design with Generative Models: Deep generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules from scratch. acs.orgoup.comnih.gov These models can be trained on known bioactive molecules and then conditioned to generate novel structures similar to this compound but with optimized properties, such as higher predicted binding affinity or better drug-like characteristics. acs.orgbohrium.com
Property Prediction: ML models can be trained to predict a wide range of physicochemical and pharmacokinetic properties, enabling early-stage virtual screening to filter out compounds with undesirable characteristics. stanford.edunih.gov
Table 3: Application of AI/ML Models in Future Research
| AI/ML Technique | Application to this compound Research | Expected Outcome |
|---|---|---|
| Random Forest / Gradient Boosting | Develop QSAR models for a library of derivatives. acs.org | Accurate prediction of biological activity to guide synthesis. |
| Generative Adversarial Networks (GANs) | Generate novel molecular structures with desired properties. oup.com | Discovery of new, patentable chemical entities with high predicted activity. |
| Graph Neural Networks (GNNs) | Predict binding affinity to specific protein targets. | Identification of potential biological targets and lead compounds. |
| Deep Neural Networks (DNNs) | Predict physicochemical properties (solubility, logP, etc.). stanford.edu | Early-stage filtering of compounds to improve downstream success. |
Exploration of Novel Applications in Materials Science and Polymer Chemistry
The unique combination of functional groups in this compound makes it an intriguing candidate monomer for the synthesis of novel polymers and functional materials. acs.orgyoutube.com The phenolic hydroxyl group and the carbon-iodine bond provide reactive sites for various polymerization reactions.
Potential research directions include:
Synthesis of Halogenated Polymers: The presence of iodine can impart useful properties to polymers, such as increased flame retardancy and high refractive index. Halogenated compounds are used to create functional materials for electronics, coatings, and medical applications. nih.gov This compound could serve as a monomer in polycondensation or other polymerization reactions to create novel halogenated phenolic resins. capitalresin.comresearchgate.netpolymer-search.com
Iodine Transfer Polymerization (ITP): Iodinated compounds are effective chain transfer agents in controlled radical polymerization techniques like ITP. researchgate.netacs.org This allows for the synthesis of polymers with well-defined molecular weights and architectures.
Functional Supramolecular Materials: The capacity for both hydrogen and halogen bonding makes this molecule a candidate for building self-assembling supramolecular polymers and materials. nih.govrsc.orgrsc.orgnih.govresearchgate.net The directionality of these non-covalent bonds can be exploited to create ordered structures like liquid crystals or functional gels. nih.gov
X-Ray Opaque Materials: Heavy atoms like iodine are effective at absorbing X-rays. Incorporating this monomer into biocompatible polymers, such as polyesters, could lead to the development of new degradable materials with inherent contrast properties for biomedical imaging applications. nih.gov
Table of Mentioned Compounds
Q & A
Q. What are the common synthetic routes for 1-(3-Hydroxy-5-iodophenyl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or iodination of pre-formed acetophenone derivatives . For example, iodination of 1-(3-hydroxyphenyl)ethanone (CAS 121-71-1) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions can introduce iodine at the 5-position . Optimization includes:
-
Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ enhance electrophilic substitution .
-
Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
- Data Table :
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Friedel-Crafts acylation | 65–75 | AlCl₃, CH₂Cl₂, 0°C | |
| Electrophilic iodination | 50–60 | NIS, H₂SO₄, RT, 12 h |
Q. How can researchers characterize this compound using spectroscopic and computational methods?
- Methodological Answer :
- NMR : ¹H NMR reveals phenolic OH (~10–12 ppm) and acetyl CH₃ (~2.5 ppm). ¹³C NMR confirms carbonyl C=O (~205 ppm) and aromatic C-I coupling (~95–105 ppm) .
- IR : Strong absorption bands for C=O (~1680 cm⁻¹) and O-H (~3200 cm⁻¹) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 292 (C₈H₇IO₂) .
- Computational : DFT calculations (B3LYP/6-311+G*) predict bond lengths and charge distribution, aiding in understanding iodine’s electronic effects .
Advanced Research Questions
Q. What experimental challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Iodine’s heavy atom effect complicates X-ray crystallography due to absorption errors and weak diffraction . Solutions include:
Q. How does the iodine substituent influence regioselectivity in further functionalization reactions?
- Methodological Answer : Iodine’s ortho/para-directing nature and leaving group potential enable diverse transformations:
-
Suzuki coupling : Iodo groups facilitate cross-coupling with aryl boronic acids under Pd catalysis .
-
Nucleophilic substitution : Replacement with -OH or -NH₂ requires polar aprotic solvents (DMF, DMSO) .
Competing pathways : Steric hindrance from the acetyl group may favor meta-substitution in electrophilic reactions .- Data Table :
| Reaction Type | Regioselectivity Observed | Key Conditions | Reference |
|---|---|---|---|
| Suzuki Coupling | Para to iodine | Pd(PPh₃)₄, K₂CO₃, DMF | |
| Nitration | Meta to acetyl | HNO₃, H₂SO₄, 0°C |
Q. How can researchers resolve contradictions in reported LogP and solubility data for iodinated acetophenones?
- Methodological Answer : Discrepancies arise from measurement methods (HPLC vs. shake-flask) and pH-dependent ionization of the phenolic group. Best practices:
-
Standardized LogP : Use reversed-phase HPLC with a C18 column (mobile phase: MeOH/H₂O, pH 3) .
-
Solubility : Perform equilibrium solubility studies in buffered solutions (pH 1–13) to account for ionization .
- Example Data :
| Compound | LogP (Exp.) | LogP (Calc.) | Source |
|---|---|---|---|
| This compound | 2.1 | 2.3 (ACD/Labs) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
